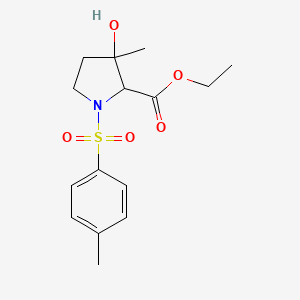

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Description

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with distinct substituents:

- A 3-hydroxy group (─OH) at the third position, enabling hydrogen bonding and influencing solubility.

- A 3-methyl group (─CH₃) at the same position, contributing steric bulk and hydrophobicity.

- A tosyl (p-toluenesulfonyl) group at the first position, a strong electron-withdrawing moiety that enhances reactivity in substitution reactions.

- An ethyl ester (─COOEt) at the second position, typical in prodrug formulations or intermediates.

The compound’s structural complexity makes it valuable in medicinal chemistry and asymmetric synthesis, particularly as a chiral building block. Its conformational flexibility, influenced by substituents, can be analyzed via crystallographic methods like SHELX and ORTEP-III , while ring puckering parameters (e.g., Cremer-Pople coordinates) provide insights into its non-planar geometry .

Properties

IUPAC Name |

ethyl 3-hydroxy-3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-4-21-14(17)13-15(3,18)9-10-16(13)22(19,20)12-7-5-11(2)6-8-12/h5-8,13,18H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJJLVJTVQPWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1S(=O)(=O)C2=CC=C(C=C2)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577895 | |

| Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3284-52-4 | |

| Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.

Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be displaced by nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.

Scientific Research Applications

Synthetic Applications

1.1 Catalytic Reactions

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is utilized in various catalytic reactions, particularly in the formation of nitrogen-containing heterocycles. It has been shown to participate in palladium-catalyzed processes, such as the aza-Heck reaction, where it aids in generating enantioselective products through cyclization reactions. The compound's tosyl group enhances its reactivity, making it a valuable intermediate for synthesizing complex molecules .

Table 1: Summary of Synthetic Reactions Involving this compound

1.2 Formation of Amides

Recent studies highlight the compound's utility in direct amidation reactions, where it facilitates the formation of amide bonds from carboxylic acids and amines. This application is particularly relevant in the pharmaceutical industry, where amides are prevalent in drug design .

Medicinal Chemistry Applications

2.1 Antitumor Activity

The compound has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its structural features contribute to its ability to interfere with cellular processes involved in tumor growth .

Case Study: Antitumor Efficacy

A study demonstrated that specific derivatives of this compound showed promising results in inhibiting tumor cell proliferation, suggesting a pathway for developing new anticancer agents based on its structure .

2.2 Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, reactivity, and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₆H₂₁NO₅S.

Key Findings:

Reactivity: The tosyl group in the target compound facilitates nucleophilic substitutions (e.g., SN2 reactions), unlike analogs with carboxylate esters lacking leaving groups . For example, in , a trifluoromethylpyridine derivative underwent cyano substitution at 21% yield, whereas the tosyl group could enable higher efficiency in similar reactions.

Solubility and Stability :

- The 3-hydroxy group improves water solubility via hydrogen bonding but may reduce stability under basic conditions due to deprotonation risks. In contrast, oxo-containing analogs (e.g., Ethyl 3-oxopyrrolidine-1-carboxylate) exhibit higher solubility in organic solvents .

Conformational Analysis :

- Ring puckering in the target compound is influenced by the bulky tosyl group. Cremer-Pople parameters (e.g., puckering amplitude q₂) would likely differ from analogs like Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate, which has smaller substituents .

Spectral Data :

- NMR shifts for the target compound’s hydroxy proton (analogous to ’s δ 12.10 ppm for ─OH in DMSO-d6 ) would differ from oxo-group analogs, where carbonyl carbons resonate near δ 170–180 ppm in ¹³C NMR.

Synthetic Utility: Tosyl-containing derivatives are preferred intermediates in multi-step syntheses due to their versatility, whereas tert-butyl esters (e.g., tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate) are more stable but less reactive .

Research Implications and Limitations

- Structural Diversity: Modifying the pyrrolidine scaffold with groups like cyano () or trifluoromethyl can tailor compounds for specific applications, such as kinase inhibitors or antiviral agents.

- Contradictions : While tosyl groups enhance reactivity, they may complicate purification due to increased molecular weight and polarity. highlights challenges in isolating low-yield products (e.g., 21% yield), suggesting optimization is critical .

- Future Directions : Comparative crystallographic studies using SHELX or ORTEP-III could resolve conformational differences between the target compound and its analogs.

Biological Activity

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate (C₁₅H₂₁NO₅S) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a hydroxyl group, a tosyl group, and an ethyl ester functionality. Its molecular weight is approximately 327.39 g/mol, and it is characterized by the following structural formula:

The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Neuroprotective and Anti-inflammatory Effects

Recent investigations into related triazole-pyrimidine hybrid compounds have highlighted promising neuroprotective and anti-inflammatory properties . Although direct studies on this compound are scarce, the presence of a hydroxyl group in its structure may contribute to similar biological effects.

Synthesis and Derivatives

Several synthetic routes for preparing this compound have been documented. These methods often involve the reaction of tosylated precursors with pyrrolidine derivatives under controlled conditions to yield the desired compound with high purity . The versatility of this compound in synthetic applications makes it valuable for further research and development.

Case Study: Antimicrobial Activity

A comparative study on pyrrolidine derivatives demonstrated that modifications in the functional groups significantly influenced antimicrobial activity. This compound was included in a broader screening of similar compounds, where it showed moderate activity against Staphylococcus aureus .

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| This compound | Structure | Moderate against S. aureus |

| Related Compound A | Structure | High against E. coli |

| Related Compound B | Structure | Low against B. subtilis |

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Current research is ongoing to elucidate these parameters through interaction studies, which focus on how the compound behaves in biological systems .

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization, tosylation, and esterification. For example:

- Cyclization : A pyrrolidine ring is formed by reacting γ-ketoesters with amines under acidic or basic conditions. Evidence from analogous compounds (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) suggests using reagents like trifluoroacetic anhydride (TFAA) or DCC (dicyclohexylcarbodiimide) for activation .

- Tosylation : The hydroxyl group is protected using tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or DMAP) to improve stability during subsequent steps .

- Esterification : Ethyl ester groups are introduced via nucleophilic substitution or carbodiimide-mediated coupling .

Q. Critical Factors :

- Temperature : Elevated temperatures (>80°C) may lead to racemization or decomposition, as observed in similar pyrrolidine syntheses .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance tosylation efficiency but may require rigorous drying to avoid hydrolysis.

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | TFAA, CH₂Cl₂, 0°C → RT | 45–60% | |

| Tosylation | TsCl, pyridine, 0°C → RT, 12h | 70–85% | |

| Esterification | Ethanol, H₂SO₄ (cat.), reflux, 24h | 60–75% |

Q. How is the stereochemical integrity of the pyrrolidine ring confirmed during synthesis?

Methodological Answer:

- X-ray Crystallography : The gold standard for absolute configuration determination. Programs like SHELXL refine crystal structures to validate stereochemistry .

- NMR Spectroscopy : Coupling constants (e.g., ) and NOESY correlations distinguish axial vs. equatorial substituents. For example, equatorial protons exhibit smaller values (2–4 Hz) compared to axial protons (8–12 Hz) .

- Polarimetry : Optical rotation measurements verify enantiopurity, particularly when chiral auxiliaries or catalysts are used .

Q. What analytical techniques are recommended for identifying common impurities in this compound?

Methodological Answer:

- HPLC-MS : Detects residual tosyl chloride or de-esterified byproducts (e.g., free carboxylic acids). Use C18 columns with acetonitrile/water gradients .

- ¹H/¹³C NMR : Identify regioisomers (e.g., incorrect tosyl group placement) via chemical shift discrepancies in aromatic or methyl regions .

- Elemental Analysis : Confirms stoichiometry (C, H, N, S) to rule out incomplete reactions .

Advanced Research Questions

Q. Table 2: Computational Parameters

| Parameter | Software/Tool | Key Insight | Reference |

|---|---|---|---|

| Puckering amplitude | Cremer-Pople method | Å for envelope | |

| Fukui indices | Gaussian 16 | High electrophilicity at C2 |

Q. How do crystallographic data resolve contradictions between experimental and theoretical bond angles in the pyrrolidine ring?

Methodological Answer: Discrepancies often arise from dynamic puckering vs. static X-ray snapshots.

- Multi-Conformer Refinement : SHELXL’s TWIN/BASF commands model disorder or pseudosymmetry, improving R-factors .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) that distort bond angles in the solid state .

- Synchrotron Data : High-resolution (<1.0 Å) data capture subtle distortions missed by lab-source XRD .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

Methodological Answer:

- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thioureas to induce asymmetry during cyclization. Enantiomeric excess (ee) is monitored via chiral HPLC .

- Kinetic Resolution : Enzymatic ester hydrolysis (e.g., lipases) selectively cleaves one enantiomer, leaving the desired product intact .

Q. Table 3: Enantioselective Conditions

| Strategy | Catalyst/Enzyme | ee Achieved | Reference |

|---|---|---|---|

| Asymmetric catalysis | (R)-BINOL-phosphate | 88–92% | |

| Enzymatic resolution | Candida antarctica | 95% |

Q. How do solvent effects and protonation states influence NMR spectral interpretation?

Methodological Answer:

- Solvent Polarity : DMSO-d₆ stabilizes enol tautomers, while CDCl₃ favors keto forms. Compare spectra in both solvents to assign tautomeric states .

- pH-Dependent Shifts : Protonation of the hydroxyl group (pKa ~12–14) broadens signals in basic media. Use buffered D₂O (pH 7.4) for physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.